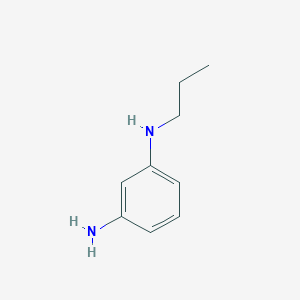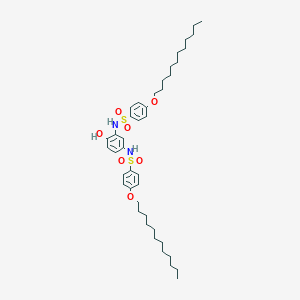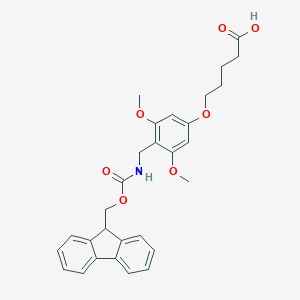
Fmoc-Pal-Linker
描述
Fmoc-Pal-Linker is a compound primarily used in the field of peptide synthesis. It serves as a handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions . This compound is particularly valued for its acid-labile properties, making it an essential tool in the synthesis of complex peptides.
科学研究应用
Fmoc-Pal-Linker is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
作用机制
Target of Action
The primary target of the Fmoc-Pal-Linker, also known as 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other groups during peptide synthesis .
Mode of Action
The this compound interacts with its target by acylating the amine group under standard coupling conditions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable bond between the Fmoc group and the amine, protecting the amine during peptide synthesis .
Biochemical Pathways
The this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It provides a reversible linkage between the peptide chain and the solid support (resin), and also provides protection and blockage of the C-terminal α-carboxyl group during synthesis .
Pharmacokinetics
The this compound’s pharmacokinetic properties are primarily determined by its acid sensitivity . Studies have shown that the acid sensitivity of this linker is around twice that of the Rink amide linker . This property impacts the linker’s bioavailability during peptide synthesis, as it determines how easily the linker can be removed to release the desired peptide .
Result of Action
The result of the this compound’s action is the successful synthesis of a protected peptide . Following peptide assembly, treatment with 95% trifluoroacetic acid (TFA) containing scavengers releases the desired peptide amide . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
The action of the this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the acylation process . Additionally, the type of resin used in the SPPS process can also impact the linker’s action, as it determines the physical properties, such as the swelling of the peptidyl resin, and may also limit the conditions and chemistries under which the resins are stable .
生化分析
Biochemical Properties
The Fmoc-Pal-Linker is involved in peptide chain assembly during SPPS . The amino group of the Pal linker can be easily acylated under standard coupling conditions . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .
Cellular Effects
The cellular effects of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid are primarily related to its role in peptide synthesis. The synthesized peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid involves the formation of peptide bonds during SPPS . The Fmoc group protects the N α-amino group of the incoming amino acid, while the Pal linker provides a site for peptide chain assembly .
Temporal Effects in Laboratory Settings
Over time, the Fmoc group of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid can be removed, allowing for the continuation of peptide chain assembly . The compound is stable under the conditions used in SPPS .
Metabolic Pathways
The metabolic pathways involving 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid are related to its role in peptide synthesis . The compound interacts with various enzymes and cofactors during the process of SPPS .
Transport and Distribution
The transport and distribution of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid within cells and tissues are determined by its role in SPPS . The compound is attached to a resin, which facilitates its distribution during peptide synthesis .
Subcellular Localization
The subcellular localization of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid is related to its role in SPPS . The compound is typically localized at the site of peptide synthesis .
准备方法
The preparation of Fmoc-Pal-Linker involves two efficient five-step synthetic routes, yielding the pure para isomer in overall yields ranging from 52% to 74% . The synthetic process typically involves the coupling of the handle onto various amino group-containing supports, providing a general starting point for the stepwise assembly of peptide chains . The reaction conditions often include the use of trifluoroacetic acid-dichloromethane-dimethyl sulfide (14:5:1) at 25°C for 2 hours for the final cleavage of tert-butyl side-chain protecting groups and the anchoring linkage .
化学反应分析
Fmoc-Pal-Linker undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution: The compound is involved in substitution reactions, particularly in the context of peptide synthesis.
相似化合物的比较
Fmoc-Pal-Linker is unique in its acid-labile properties and its efficiency in solid-phase peptide synthesis. Similar compounds include:
4-Methoxy-2,3,6-trimethylphenylsulfonyl (Mtr): Used as a protecting group in peptide synthesis.
2,2,5,7,8-Pentamethylchroman-6-ylsulfonyl (Pmc): Another protecting group used in peptide synthesis.
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group commonly used in peptide synthesis.
These compounds share similar applications in peptide synthesis but differ in their specific properties and the conditions under which they are used.
属性
IUPAC Name |
5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUCXIJDKHOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150966 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115109-65-4 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the PAL linker and what is it used for?
A: The PAL linker, or 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (Fmoc-PAL), is a specialized molecule used in solid-phase peptide synthesis (SPPS). [, , ] This technique allows the construction of peptides, which are short chains of amino acids, while attached to a solid support. The PAL linker acts as a handle, anchoring the growing peptide chain to the resin bead during synthesis. Its key advantage lies in its ability to release the synthesized peptide as a C-terminal amide under mild acidic conditions. [, ]
Q2: How does the PAL linker release the peptide from the resin?
A: The PAL linker contains an acid-labile bond within its structure. [, , ] During the final step of SPPS, treatment with a mild acid, typically trifluoroacetic acid (TFA), cleaves this specific bond. [] This cleavage releases the synthesized peptide from the solid support, leaving a C-terminal amide group on the peptide.
Q3: What are the advantages of using the PAL linker over other linkers in SPPS?
A3: The PAL linker offers several advantages in SPPS:
- Mild Cleavage Conditions: The PAL linker allows for the release of fully protected peptide amides under mild acidic conditions, minimizing side reactions. [, ] This is particularly important for synthesizing peptides containing sensitive functional groups.
- High Purity: The use of the PAL linker generally results in high-purity peptides after cleavage from the resin. []
- Versatility: The PAL linker is compatible with standard Fmoc-based SPPS protocols. [, ]
Q4: What is the role of the Fmoc group in the PAL linker?
A: The Fmoc (9-fluorenylmethyloxycarbonyl) group in the PAL linker is a temporary protecting group for the amine group. [, ] This group prevents unwanted reactions during peptide chain elongation. The Fmoc group can be easily removed under basic conditions, revealing the free amine for the next coupling step in SPPS.
Q5: Where can I obtain the PAL linker?
A: The PAL linker, both in its free form and pre-loaded onto various resin supports, is commercially available from chemical suppliers specializing in peptide synthesis reagents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
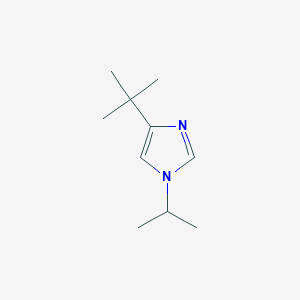
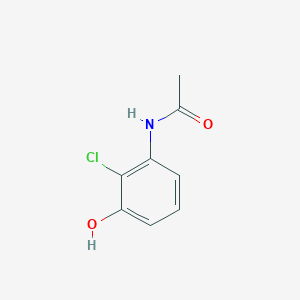
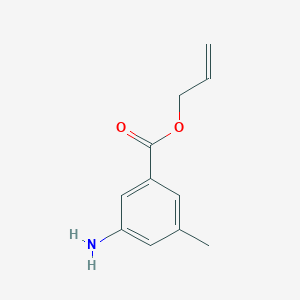
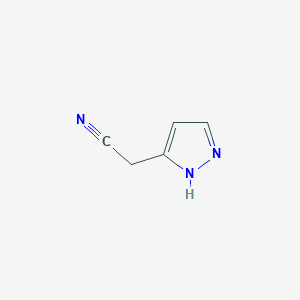
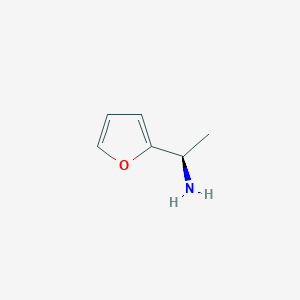
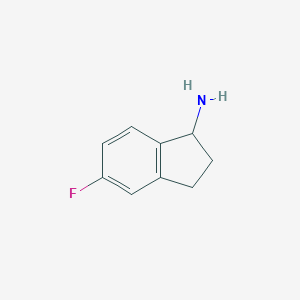
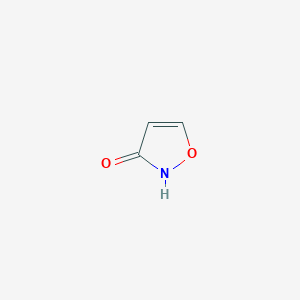
![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)

